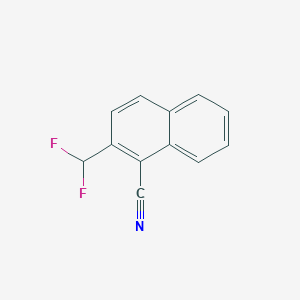

1-Cyano-2-(difluoromethyl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H7F2N |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-(difluoromethyl)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C12H7F2N/c13-12(14)10-6-5-8-3-1-2-4-9(8)11(10)7-15/h1-6,12H |

InChI Key |

HZUOYSGHFGXXAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C#N)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyano 2 Difluoromethyl Naphthalene Architectures

Naphthalene (B1677914) Core Functionalization Strategies

The regioselective functionalization of the naphthalene core is paramount in the synthesis of 1-Cyano-2-(difluoromethyl)naphthalene. The following sections detail modern synthetic methods that allow for the controlled introduction of substituents onto the naphthalene ring system.

Regioselective Carbon-Hydrogen Bond Activation for Naphthalene Derivatization

Direct C-H bond activation has emerged as a powerful and atom-economical tool for the functionalization of aromatic systems, including naphthalene. anr.frnih.gov This approach avoids the pre-functionalization often required in classical cross-coupling reactions.

The regioselectivity of C-H activation on the naphthalene ring is often guided by directing groups. anr.fr For instance, a carbonyl group at the C1 position can direct functionalization to the C2 or C8 (peri) positions. anr.fr Palladium catalysis is frequently employed for these transformations. anr.fr Research has demonstrated that by using a palladium catalyst, 1-naphthaldehydes can be selectively halogenated at either the C2 or C8 position, depending on the reaction conditions and the presence of additives. anr.fr This regioselective halogenation provides a key handle for the subsequent introduction of other functional groups.

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have been crucial in understanding and predicting the regioselectivity of these reactions. nih.gov The choice of directing group and the catalytic system are critical factors that are optimized to achieve the desired regiochemical outcome. anr.fr

Table 1: Examples of Regioselective C-H Functionalization of Naphthalene Derivatives

| Directing Group at C1 | Catalyst System | Position Functionalized | Type of Functionalization | Ref. |

| Carbonyl | Palladium | C2 or C8 | Halogenation | anr.fr |

| Amide | Palladium | C8 | Oxygenation | anr.fr |

Transition Metal-Catalyzed Coupling Reactions for Naphthalene Scaffolds

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely applied to the construction of functionalized naphthalenes. nih.govresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a transition metal catalyst, most commonly palladium. nih.govwikipedia.org

For the synthesis of a 2-substituted-1-cyanonaphthalene derivative, a strategy could involve a cross-coupling reaction at the C2 position of a pre-functionalized naphthalene. For instance, a bromo-naphthalene precursor can be used in various palladium-catalyzed cross-coupling reactions to introduce a diverse range of substituents. nih.gov The naphthalene sulfonamide scaffold, for example, has been elaborated using such methods. nih.govresearchgate.net

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net Decarboxylative coupling reactions of alkynyl carboxylic acids, catalyzed by transition metals like palladium, copper, nickel, and silver, also represent a viable strategy for forming C-C bonds on the naphthalene scaffold. rsc.org

Dearomatization Methodologies for Naphthalene Derivatives

Dearomatization reactions provide a powerful means to access three-dimensional alicyclic frameworks from flat aromatic precursors. nih.gov While seemingly counterintuitive for the synthesis of an aromatic target, dearomatization-rearomatization strategies can offer unique pathways for functionalization.

Catalytic asymmetric dearomatization of naphthalenes has been developed to produce enantioenriched aliphatic polycycles. researchgate.net Palladium-catalyzed dearomative processes have been a particular focus, allowing for the formation of all-carbon quaternary stereocenters. nih.gov For instance, an intramolecular dearomative Heck-type insertion can generate π-allylpalladium intermediates that are then trapped by nucleophiles. rsc.org

Furthermore, photoredox catalysis has enabled the intermolecular hydroalkylative dearomatization of naphthalene derivatives. researchgate.netnih.gov These methods often operate under mild conditions and exhibit good functional group tolerance. researchgate.netnih.gov While directly synthesizing this compound via dearomatization is not a direct path, these methodologies highlight the advanced strategies available for manipulating the naphthalene core, which could be part of a multi-step synthesis.

Targeted Introduction of the Cyano Moiety

The introduction of the cyano group onto an aromatic ring can be achieved through several methods, broadly categorized as electrophilic and nucleophilic cyanation.

Electrophilic Cyanation Protocols for Aromatic Systems

Electrophilic cyanation involves the reaction of a nucleophilic aromatic system with a source of an electrophilic cyanide cation ("CN+"). youtube.com This approach is particularly useful for electron-rich aromatic compounds. youtube.com

A variety of electrophilic cyanating reagents have been developed, with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) being a prominent example due to its safety and practicality. rsc.orgnih.gov Transition-metal-catalyzed cyanations using NCTS have been a subject of recent interest. nih.gov Lewis acids are often employed to activate the aromatic ring or the cyanating agent. youtube.com For instance, NCTS has been used for the direct cyanation of pyrroles and indoles under Lewis acid catalysis. rsc.org

Another class of reagents includes N-cyano sulfonamides, such as tosylcyanide, which can be used for the α-cyanation of carbonyl compounds under basic conditions. rsc.org While not a direct aromatic cyanation, this highlights the versatility of these reagents. 1-Cyanobenzotriazole is another electrophilic cyanating agent that has been used with various carbon nucleophiles. rsc.org

Table 2: Selected Electrophilic Cyanating Reagents

| Reagent | Abbreviation | Typical Application | Ref. |

| N-Cyano-N-phenyl-p-toluenesulfonamide | NCTS | Cyanation of electron-rich arenes | rsc.orgnih.gov |

| p-Toluenesulfonyl cyanide | TsCN | α-cyanation of carbonyls | rsc.org |

| 1-Cyanobenzotriazole | --- | Cyanation of carbanions | rsc.org |

Electrochemical methods are also emerging for safer cyanation reactions, using precursors like 5-aminotetrazole (B145819) to generate electrophilic cyanide sources in situ. nih.gov

Nucleophilic Cyanation Approaches in Naphthalene Chemistry

Nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed reactions are the primary methods for nucleophilic cyanation of aryl halides or pseudohalides. wikipedia.org The classic Rosenmund-von Braun reaction, which traditionally uses stoichiometric copper(I) cyanide, has been updated with catalytic copper systems. wikipedia.org

Palladium-catalyzed cyanation of aryl halides is a widely used and versatile method. wikipedia.org These reactions typically employ potassium cyanide or zinc cyanide as the nucleophilic cyanide source. wikipedia.org A significant challenge in these reactions can be the deactivation of the palladium(II) catalyst by excess cyanide. wikipedia.org The development of efficient ligands and reaction conditions has been key to overcoming this issue and expanding the scope to include less reactive aryl chlorides. organic-chemistry.org

For the synthesis of this compound, a plausible route would involve the palladium-catalyzed cyanation of a 1-halo-2-(difluoromethyl)naphthalene precursor. The choice of the halogen (iodide, bromide, or chloride) and the specific catalytic system would be critical for a successful transformation.

Cyano-Directed Functionalization Strategies

The cyano group is a versatile functional handle in organic synthesis, capable of directing subsequent transformations on an aromatic core. In the context of naphthalene chemistry, directing groups are often employed to achieve regioselective C-H bond functionalization. While direct cyano-group-directed difluoromethylation is not extensively documented for this specific target, the principles of directed C-H activation are well-established.

For instance, copper-catalyzed C8-H cyanation of naphthalene derivatives has been successfully achieved using a picolinamide (B142947) directing group. researchgate.net In this approach, the picolinamide moiety at the 1-position of the naphthalene ring coordinates to the copper catalyst, facilitating the selective cyanation at the C8 position using benzoyl cyanide as the cyano source. researchgate.net A series of 8-cyano-1-(picolinamido)naphthalene derivatives were obtained in moderate to good yields through this method. researchgate.net This strategy underscores the potential for a pre-installed group to direct cyanation at a specific position.

Applying this logic to the synthesis of this compound, a plausible strategy would involve a precursor with a directing group at the 2-position to guide cyanation to the 1-position, or vice-versa. Alternatively, the cyano group itself, once installed, could electronically influence the regioselectivity of a subsequent difluoromethylation step, although this directing effect is generally weaker than that of chelating directing groups. The development of palladium-catalyzed methods for synthesizing 2-cyanoindoles from 2-gem-dihalovinylanilines further highlights the intricate strategies developed for introducing cyano groups into fused aromatic systems, tackling challenges like catalyst poisoning by cyanide. organic-chemistry.org

Table 1: Example of Directed Cyanation on Naphthalene Scaffolds This table is based on data for analogous directed cyanation reactions and illustrates the principle.

| Entry | Naphthalene Substrate | Directing Group | Cyano Source | Catalyst/Conditions | Product | Yield |

|---|

Advanced Difluoromethylation Techniques

The introduction of the difluoromethyl group is a critical step and can be approached through several advanced methods, including radical reactions, deoxydifluorination of carbonyls, and the use of specialized diazo reagents.

Radical difluoromethylation has become a powerful tool for incorporating the CF2H group due to its mild reaction conditions and broad substrate scope. researchgate.net These methods typically involve the generation of a difluoromethyl radical (•CF2H) from a stable precursor, which then adds to an unsaturated system.

Visible-light photoredox catalysis is a common strategy to generate the •CF2H radical. nih.gov Precursors such as sodium difluoromethane (B1196922) sulfonate (HCF2SO2Na), known as Hu's reagent, are inexpensive and effective sources for the radical. nih.gov The reaction mechanism often begins with the photoexcitation of a photocatalyst, which then reduces the precursor to generate the •CF2H radical. mdpi.com This radical can then engage in C-H difluoromethylation of heteroaromatics or add to olefinic systems. researchgate.netnih.gov For the synthesis of this compound, this could involve the direct C-H difluoromethylation of 1-cyanonaphthalene or the difluoromethylation of a vinylnaphthalene precursor followed by subsequent manipulation to install the cyano group.

A plausible pathway involves the addition of the electrogenerated difluoromethyl radical to a styrene-like derivative of naphthalene. researchgate.net The regioselectivity of the addition is typically governed by the formation of the most stable radical intermediate. mdpi.com

Table 2: Radical Difluoromethylation Precursors and Methods

| Precursor | Reagent/Conditions | Radical Species | System | Ref. |

|---|---|---|---|---|

| HCF₂SO₂Na | Visible-light, photoredox catalyst | •CF₂H | Heterocycles, Acrylamides | researchgate.netnih.gov |

| BrCF₂P(O)(OR)₂ | Visible-light, photoredox catalyst | •CF₂H | Alkenes | mdpi.com |

Deoxydifluorination Methods for Carbonyl Precursors

Deoxydifluorination is a direct and reliable method for converting a carbonyl group (aldehyde or ketone) into a difluoromethylene group (CF2). cas.cn This strategy is highly relevant for the target molecule, as a 1-cyano-2-naphthaldehyde precursor could be directly converted to this compound.

Various reagents have been developed for this transformation. While traditional reagents can be harsh, newer methods offer milder conditions. For example, a system using Ph2S/Selectfluor has been reported for the deoxydifluorination of aldehydes. cas.cn The reaction is proposed to proceed through the activation of the aldehyde by the sulfur reagent, followed by nucleophilic attack of fluoride (B91410) and elimination driven by the formation of a strong S=O bond. cas.cn In a related synthesis, a biaryl aminooxazoline was prepared from a ketone precursor that underwent demethylation followed by difluoromethylation, demonstrating the utility of this approach in complex molecule synthesis. acs.org The availability of naphthaldehyde precursors makes this a strategically viable route.

Diazo compounds are exceptionally versatile reagents in organic synthesis. nih.gov The development of difluoromethyl-containing diazo reagents has opened new avenues for constructing fluorinated molecules. researchgate.netdntb.gov.ua

A notable example is the use of a hypervalent iodine(III) difluorodiazo reagent for the skeletal editing of indene (B144670) to produce 2-(difluoromethyl)naphthalene. researchgate.net This innovative ring-expansion reaction demonstrates a sophisticated method for creating the core difluoromethylnaphthalene structure. Another useful reagent is phenylsulfonyl difluorodiazoethane (PhSO2CF2CHN2), a bench-stable solid that can serve as a masked CF2 building block. researchgate.net While often used in [3+2] cycloadditions to form pyrazoles, its carbene or carbenoid reactivity could potentially be harnessed for insertion or cyclopropanation reactions with suitable naphthalene precursors. researchgate.net The synthesis of various azoles from diazocarbonyl compounds highlights the broad utility of this class of reagents in forming heterocyclic systems, a testament to their reactivity that can be extended to other targets. nih.gov

Convergent and Divergent Synthetic Routes to this compound

One-pot and cascade reactions combine multiple transformations into a single operation without isolating intermediates, offering significant advantages in terms of efficiency and resource management. A photoredox-catalyzed aryldifluoromethylation of acrylamides, for instance, proceeds through a difluoromethylation/cyclization cascade process to furnish CF2H-containing oxindoles. researchgate.net This principle could be adapted to a naphthalene system, where an initial difluoromethylation event triggers a subsequent cyclization or functionalization to install the cyano group, or vice versa.

A formal [4+2] benzannulation reaction has been developed for the synthesis of 1-cyano-3-acylnaphthalenes from 2-(2-alkynylphenyl)acetonitriles and alkynones. nih.gov This transition-metal-free protocol proceeds through a sequential C-C bond formation cascade with high regioselectivity. nih.gov A similar convergent strategy could be envisioned where one of the building blocks contains a difluoromethyl precursor. Furthermore, stereoselective alkene 1,2-difunctionalization, such as a telescoped electrochemical 1,2-syn-cyano-hydroxylation, demonstrates the power of sequential reactions on a simple starting material to build complexity rapidly. nih.gov Adapting such a sequence to a naphthalene-derived alkene could provide a convergent entry to the desired scaffold. One-pot syntheses, such as those developed for diazirines from tosyloximes, showcase how multiple reaction steps can be combined, a strategy that could be applied to streamline the synthesis of this compound from simpler precursors. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Cyanonaphthalene |

| 1-Cyano-3-acylnaphthalene |

| 1-(Picolinamido)naphthalene |

| 2-(2-Alkynylphenyl)acetonitrile |

| 2-(Difluoromethyl)naphthalene |

| 8-Cyano-1-(picolinamido)naphthalene |

| Benzoyl cyanide |

| Phenylsulfonyl difluorodiazoethane |

Photochemical Synthetic Transformations

Photochemical methods, particularly those involving visible-light photoredox catalysis, have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org The direct C-H difluoromethylation of arenes using a photoredox catalyst is a promising strategy for the synthesis of this compound.

While a direct photochemical difluoromethylation of a 1-cyanonaphthalene precursor at the C-2 position has not been explicitly detailed in the literature, the general principles of such transformations on other aromatic systems suggest a viable pathway. This approach would likely involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the naphthalene ring.

A proposed photochemical synthesis could start from 1-cyanonaphthalene. The reaction would employ a difluoromethylating agent, such as sodium chlorodifluoroacetate (ClCF₂CO₂Na) or other related reagents, in the presence of a suitable photocatalyst. Iridium or ruthenium-based photocatalysts are commonly used for such transformations. acs.org The reaction is initiated by the excitation of the photocatalyst with visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) process with the difluoromethylating agent to generate the key •CF₂H radical. This radical would then add to the electron-rich naphthalene ring. The regioselectivity of this addition would be a critical factor, influenced by the electronic and steric properties of the cyano group at the C-1 position. Subsequent oxidation and deprotonation would yield the final product.

Table 1: Representative Conditions for Photoredox-Catalyzed Difluoromethylation of Arenes

| Entry | Arene Substrate | Difluoromethylating Agent | Photocatalyst | Solvent | Light Source | Yield (%) |

| 1 | Anisole | BrCF₂H | fac-[Ir(ppy)₃] | DMF | Blue LEDs | 75 |

| 2 | Toluene | HCF₂SO₂Cl | Ru(bpy)₃Cl₂ | CH₃CN | Blue LEDs | 68 |

| 3 | Biphenyl | ICH₂F₂ | Eosin Y | DMSO | Green LEDs | 82 |

This table presents generalized conditions from literature on similar compounds to illustrate the methodology, not the specific synthesis of this compound.

Strategic Building Block Assembly and Sequential Functionalization

An alternative to direct C-H functionalization is a more classical approach involving the sequential construction of the target molecule from a pre-functionalized naphthalene building block. This strategy offers greater control over regioselectivity.

A plausible synthetic sequence could commence with a naphthalene derivative bearing a directing group that facilitates selective functionalization at the C-1 and C-2 positions. For instance, a removable directing group at the C-1 position could be used to introduce the difluoromethyl group at C-2 via a transition-metal-catalyzed cross-coupling reaction. Subsequent removal of the directing group and introduction of the cyano group at C-1 would complete the synthesis.

Another approach involves the C-H functionalization of a suitably substituted naphthalene. anr.frresearchgate.net For example, starting with 2-bromonaphthalene, a palladium-catalyzed cyanation reaction could be employed to install the cyano group at the C-1 position, a transformation that would likely require a directing group to achieve the desired regioselectivity. researchgate.netresearchgate.net Alternatively, direct C-H cyanation methods are also known. researchgate.net Following the introduction of the cyano group, the bromo substituent at the C-2 position could then be converted to the difluoromethyl group. This could potentially be achieved through a copper-mediated difluoromethylation reaction using a reagent like (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) in the presence of a suitable copper salt and ligand.

A key challenge in this approach is achieving the desired regioselectivity. The use of directing groups is a well-established strategy to control the position of C-H functionalization on the naphthalene core. researchgate.netresearchgate.net For instance, a picolinamide directing group has been used to direct cyanation to the C-8 position of naphthalene. researchgate.net While not the desired position for the target molecule, this demonstrates the principle of using directing groups to achieve site-selectivity in naphthalene functionalization. A judicious choice of directing group and reaction conditions would be necessary to favor functionalization at the C-1 and C-2 positions.

A multi-step synthesis could also be envisioned starting from a readily available halonaphthalene, such as 1-bromo-2-methylnaphthalene. The methyl group could potentially be converted to a difluoromethyl group through a multi-step sequence, and the bromo group could be converted to a cyano group via a nucleophilic substitution or a palladium-catalyzed cyanation. umn.edu

Table 2: Representative Examples of Sequential Functionalization on Naphthalene Systems

| Starting Material | Reagent 1 | Reagent 2 | Product | Ref. |

| 1-Naphthylamine | 1. Picolinoyl chloride 2. Benzoyl cyanide, Cu(TFA)₂ | - | 8-Cyano-1-(picolinamido)naphthalene | researchgate.net |

| 1H-Naphtho[1,8-de] rsc.organr.frresearchgate.nettriazine | CCl₄, CuCl | - | 8-Chloro-1-cyanonaphthalene | umn.edu |

| 8-Bromonaphthalene-1-carbonitrile | Zn(CN)₂, Pd(PPh₃)₄ | - | Naphthalene-1,8-dicarbonitrile | umn.edu |

This table provides examples of functionalization on the naphthalene core to illustrate the principles of sequential synthesis and may not directly lead to the target compound.

Reaction Mechanisms and Pathways of 1 Cyano 2 Difluoromethyl Naphthalene

Mechanistic Insights into Regioselectivity and Chemoselectivity

The functionalization of the naphthalene (B1677914) system in 1-cyano-2-(difluoromethyl)naphthalene is a nuanced process governed by the directing effects of its substituents. The positions on the naphthalene ring exhibit different levels of reactivity, a phenomenon primarily controlled by the electronic properties of the cyano and difluoromethyl groups.

Elucidation of Directing Group Effects in Naphthalene Functionalization

The regioselectivity of electrophilic aromatic substitution on naphthalene derivatives is heavily influenced by the electronic nature of the existing substituents. researchgate.netmasterorganicchemistry.com The cyano group is a strong deactivating group due to its electron-withdrawing nature, making the aromatic ring less susceptible to electrophilic attack. fiveable.mequora.com This deactivation is a result of the carbon-nitrogen triple bond, which pulls electron density away from the ring. quora.com Consequently, electrophilic substitution, if it occurs, is directed to the meta position relative to the cyano group. masterorganicchemistry.com

The difluoromethyl group is also electron-withdrawing and thus deactivating, though generally less so than a nitro group. masterorganicchemistry.com In the context of this compound, both groups deactivate the naphthalene ring. However, their positions at C1 and C2 create a complex pattern of reactivity. The development of regioselective functionalization methods for substituted naphthalenes is a significant area of research, often employing transition metal catalysis to achieve C-H activation at specific positions. nih.govanr.fr For instance, directing groups can be used to steer a reaction to a particular site, such as the C8 position (peri-position) of 1-substituted naphthalenes. anr.frresearchgate.net

| Substituent | Electronic Effect | Directing Effect in Electrophilic Aromatic Substitution |

|---|---|---|

| Cyano (-CN) | Strongly deactivating, electron-withdrawing | meta-directing masterorganicchemistry.comquora.com |

| Difluoromethyl (-CF2H) | Deactivating, electron-withdrawing | meta-directing masterorganicchemistry.com |

Radical and Ionic Pathways in Difluoromethylation Reactions

The introduction of a difluoromethyl group onto an aromatic ring can proceed through either radical or ionic pathways. nih.gov Radical difluoromethylation has become a powerful tool in organic synthesis due to its mild reaction conditions and broad substrate scope. researchgate.net These reactions often involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor. researchgate.netrsc.org The stability of fluoroalkyl radicals varies with the degree of fluorination, with the •CF2H radical being more stable than the •CH2F radical but less stable than the •CF3 radical. rsc.org

Ionic pathways for difluoromethylation are also known. For instance, the difluoromethylation of (hetero)aryl diazonium salts with TMSCF2H and CuSCN is suggested to proceed through a radical pathway involving single electron transfer (SET). rsc.org In contrast, other systems may involve ionic intermediates. acs.org The choice between a radical or ionic pathway can sometimes be influenced by the reaction conditions and the reagents employed. nih.gov The difluoromethylation of heterocycles, in particular, has seen significant advancements through radical processes. rsc.org

| Pathway | Key Intermediates | General Characteristics | References |

|---|---|---|---|

| Radical | Difluoromethyl radical (•CF2H) | Mild conditions, good functional group tolerance, often initiated by photoredox catalysis or radical initiators. | researchgate.netrsc.orgrsc.org |

| Ionic | Difluoromethyl cations or anions (less common) | Can involve strong acids or bases, or transition metal catalysis. | nih.govacs.org |

Reactivity of the Cyano Group in the Naphthalene Context

The cyano group is a versatile functional group that can participate in a variety of chemical transformations. researchgate.net Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom. researchgate.netpressbooks.pub

Nucleophilic and Electrophilic Reactivity Profiles of Nitriles

The carbon-nitrogen triple bond in a nitrile is strongly polarized, rendering the carbon atom electrophilic. pressbooks.publibretexts.org This allows nitriles to react with nucleophiles, leading to the formation of an intermediate imine anion. pressbooks.pubucalgary.ca This reactivity is analogous to the nucleophilic addition to a carbonyl group. pressbooks.pub Aromatic nitriles can undergo nucleophilic substitution reactions, often through an addition-elimination mechanism, where the nitrile group activates the aromatic ring towards nucleophilic attack. numberanalytics.com

Conversely, the lone pair of electrons on the nitrogen atom allows the nitrile group to act as a nucleophile, although it is a weak one. researchgate.net Protonation of the nitrogen atom by an acid catalyst can enhance the electrophilicity of the carbon, making it more susceptible to attack by weak nucleophiles like water. ucalgary.ca

Cycloaddition Reactions Involving the Nitrile Functionality

The nitrile group can participate in cycloaddition reactions, acting as a 2π component. nih.gov While unactivated nitriles are generally poor dienophiles or enophiles in Diels-Alder and ene reactions, intramolecular versions of these reactions can be facilitated. nih.gov For instance, formal [2+2+2] cycloadditions for the synthesis of pyridines have been developed where an unactivated cyano group serves as the dienophile in an intramolecular Diels-Alder reaction. nih.gov

More commonly, nitriles undergo [3+2] cycloadditions. A well-known example is the reaction of nitrile oxides with alkenes or alkynes to form isoxazolines or isoxazoles, respectively. mdpi.comtandfonline.com Nitriles can also react with azides in a [3+2] cycloaddition to form tetrazoles. researchgate.net Photoinduced [3+2] cycloadditions of carbenes and nitriles have also been developed as a route to oxazole (B20620) derivatives. chemistryviews.org

Intramolecular and Intermolecular Photochemical Processes

The photochemistry of naphthalene derivatives is a rich and complex field. The absorption of light can lead to the formation of excited states that can undergo various transformations, including cycloadditions and rearrangements. The presence of electron-donating or electron-withdrawing groups, such as the cyano group, can significantly influence the course of these photochemical reactions. cdnsciencepub.com

Intermolecular dearomative [4+2] cycloadditions of naphthalenes can be achieved through visible-light energy-transfer catalysis. nih.govnih.gov This process allows for the construction of complex bicyclic scaffolds from simple aromatic precursors. The reaction proceeds via the triplet excited state of the naphthalene, which then reacts with an alkene. nih.gov Similarly, intermolecular hydroalkylative dearomatization of naphthalenes has been accomplished using visible-light photoredox catalysis. researchgate.net

The photooxygenation of naphthalenes, leading to the formation of endoperoxides, is another important photochemical process. researchgate.net The stability and subsequent reactions of these endoperoxides can be influenced by the reaction conditions. researchgate.net Furthermore, the photochemical reactivity of aromatic compounds bearing trifluoromethyl groups has been studied, revealing processes such as defluorination. nih.gov While specific studies on the photochemistry of this compound are not widely reported, the known reactivity of related compounds suggests a potential for a range of interesting photochemical transformations.

Excited State Dynamics and Energy Transfer Mechanisms

The photophysical processes of naphthalene and its derivatives are governed by the dynamics of their singlet and triplet excited states. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to a singlet excited state (S₁). From the S₁ state, several processes can occur: fluorescence back to the ground state, non-radiative decay, or intersystem crossing (ISC) to a triplet excited state (T₁).

The nature and position of substituents on the naphthalene ring play a crucial role in the rates of these processes. Electron-withdrawing groups, such as the cyano and difluoromethyl groups in this compound, are known to influence the efficiency of intersystem crossing. For instance, in nitronaphthalene derivatives, the presence of a nitro group facilitates rapid intersystem crossing from the singlet to the triplet manifold, occurring on a sub-picosecond timescale. This is attributed to the small energy gap between the involved singlet and triplet states and strong spin-orbit coupling. It is plausible that this compound would also exhibit efficient intersystem crossing to populate the T₁ state, making triplet-state reactivity a dominant pathway.

Intramolecular energy transfer is another key process, particularly in bichromophoric systems where the naphthalene moiety is linked to another photoactive group. acs.org In such systems, energy absorbed by the naphthalene chromophore can be transferred to the linked group, or vice versa, depending on their respective energy levels. acs.org For an isolated molecule of this compound, the primary "energy transfer" consideration is the flow of energy between its own electronic states.

The formation of excimers (excited state dimers) is a characteristic feature of naphthalene photophysics, where an excited-state molecule interacts with a ground-state molecule. nih.gov This process is dependent on concentration and solvent polarity. While specific studies on this compound excimers are absent, the electronic perturbations caused by the substituents would likely affect the stability and emission properties of any such excimer.

Table 1: Key Photophysical Processes and Influencing Factors

| Process | Description | Likely Influence of -CN and -CHF₂ Groups |

| Singlet Excitation (S₀ → S₁) | Absorption of a photon promotes the molecule to an excited singlet state. | The electron-withdrawing nature of the substituents is expected to shift the absorption bands (likely a red-shift). |

| Fluorescence | Radiative decay from the S₁ to the S₀ state. | The rate may be reduced due to competition from enhanced intersystem crossing. |

| Intersystem Crossing (ISC) | Non-radiative transition from the S₁ to the T₁ state. | Expected to be efficient due to the presence of electron-withdrawing groups, leading to a high triplet quantum yield. |

| Phosphorescence | Radiative decay from the T₁ to the S₀ state. | Potentially observable, especially at low temperatures, due to efficient population of the T₁ state. |

| Excimer Formation | An excited-state molecule associates with a ground-state molecule. nih.gov | The dipole moment induced by the substituents could influence the geometry and binding energy of the excimer. nih.gov |

Photoinduced Rearrangements and Cycloadditions

The photochemical reactivity of this compound is expected to be rich, with potential for both rearrangements and cycloaddition reactions, likely proceeding via the triplet excited state.

Photoinduced Rearrangements: While specific rearrangements for this compound have not been documented, substituted naphthalenes can undergo various photoisomerizations. The specific substitution pattern may open pathways to complex structural reorganizations upon electronic excitation.

Photoinduced Cycloadditions: The most anticipated photoreactions for this compound are cycloadditions, particularly with alkenes. The naphthalene ring, especially in its excited triplet state, can act as a diene or a larger π-system in cycloaddition reactions.

[4+2] Cycloadditions: Dearomative [4+2] cycloadditions of naphthalenes with alkenes, often promoted by photosensitization, are a known class of reactions. rsc.orgnih.gov In these reactions, the excited naphthalene adds across two of its positions to an alkene, leading to the formation of a bridged bicyclic product. rsc.org The regioselectivity of such additions would be strongly influenced by the electronic effects of the cyano and difluoromethyl substituents.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are also prevalent for naphthalene derivatives. cdnsciencepub.com For example, 2-cyanonaphthalene has been shown to react with methyl vinyl ether to yield cyclobutane (B1203170) adducts. cdnsciencepub.com Similarly, 2-(1-naphthyl)ethyl benzoates can undergo an intramolecular [2+2] cycloaddition between the ester carbonyl and the naphthalene ring. It is therefore highly probable that this compound would react with various alkenes upon irradiation to form cyclobutane products. The reaction would likely proceed via a triplet exciplex, an excited-state complex formed between the excited naphthalene and the ground-state alkene.

The general mechanism for a photosensitized or direct irradiation-induced cycloaddition would involve:

Excitation of the naphthalene derivative to the S₁ state.

Efficient intersystem crossing to the T₁ state.

Interaction of the triplet-state naphthalene with a ground-state alkene to form a triplet exciplex or a biradical intermediate.

Ring closure of the intermediate to form the cycloadduct.

Table 2: Potential Photoinduced Cycloaddition Reactions

| Reaction Type | Reactant Partner | Probable Intermediate | Product Type |

| [4+2] Cycloaddition | Alkene | Triplet Exciplex/Biradical | Bridged Bicyclic Compound |

| [2+2] Cycloaddition | Alkene | Triplet Exciplex/Biradical | Cyclobutane Adduct |

The specific regio- and stereochemistry of these potential cycloaddition products would be a complex function of steric and electronic factors, dictated by the cyano and difluoromethyl groups, as well as the nature of the reacting alkene.

Advanced Spectroscopic Analysis of 1 Cyano 2 Difluoromethyl Naphthalene

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-Cyano-2-(difluoromethyl)naphthalene, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer unique insights into the molecule's framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the proton of the difluoromethyl group. The aromatic region would likely display a complex pattern of multiplets between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns are influenced by the positions of the cyano and difluoromethyl substituents on the naphthalene core.

The most characteristic signal in the spectrum is that of the difluoromethyl (CHF₂) proton. This proton is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JH,F). This coupling constant is typically large, often in the range of 55-75 Hz. rsc.org For instance, similar difluoromethyl aromatic compounds show this proton as a triplet with a coupling constant around 72.0 Hz. rsc.org The chemical shift for this proton would likely be in the range of δ 6.5-7.5 ppm, shifted downfield by the deshielding effect of the adjacent aromatic ring and fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.5 | Multiplet (m) | - |

| -CHF₂ | 6.5 - 7.5 | Triplet (t) | ²JH,F ≈ 55-75 |

Note: Data is predicted based on analogous compounds and general spectroscopic principles.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would expect to see signals for the ten carbons of the naphthalene ring, the carbon of the cyano group, and the carbon of the difluoromethyl group.

The aromatic carbons are expected to resonate in the typical range of δ 110-140 ppm. The quaternary carbons, including those bonded to the substituents (C1 and C2) and the bridgehead carbons (C4a, C8a), would show distinct chemical shifts. The carbon of the cyano group (C≡N) typically appears in the range of δ 115-125 ppm.

A key feature would be the signal for the difluoromethyl carbon (-CHF₂). Due to coupling with the two fluorine atoms (¹JC,F), this signal is expected to be a triplet with a large coupling constant, typically in the range of 230-260 Hz. Its chemical shift would likely fall between δ 110 and 120 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic C-H | 120 - 135 | Doublet (d) | - |

| Aromatic C-q | 110 - 145 | Singlet (s) or Triplet (t) for C2 | - |

| -C≡N | 115 - 125 | Singlet (s) | - |

| -CHF₂ | 110 - 120 | Triplet (t) | ¹JC,F ≈ 230-260 |

Note: Data is predicted based on analogous compounds and general spectroscopic principles.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum.

This signal would be split into a doublet by the adjacent proton (²JF,H). The magnitude of this coupling constant would be identical to the H-F coupling observed in the ¹H NMR spectrum (around 55-75 Hz). The chemical shift of the fluorine atoms in a difluoromethyl group attached to an aromatic ring typically appears in the range of δ -90 to -120 ppm relative to a standard like CFCl₃. rsc.orgrsc.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CHF₂ | -90 to -120 | Doublet (d) | ²JF,H ≈ 55-75 |

Note: Data is predicted based on analogous compounds and general spectroscopic principles.

Vibrational Spectroscopy for Molecular Structure Characterization

Vibrational spectroscopy techniques like Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The FT-IR spectrum of this compound would show characteristic absorption bands for its key functional groups. A sharp and strong absorption band corresponding to the C≡N stretching vibration of the cyano group is expected in the region of 2220-2260 cm⁻¹.

The aromatic part of the molecule would give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. The C-H bending vibrations would appear in the fingerprint region (below 1000 cm⁻¹).

The difluoromethyl group would also have characteristic vibrations. The C-H stretching of the CHF₂ group is expected around 2900-3000 cm⁻¹. The most prominent feature of this group would be the strong C-F stretching vibrations, which typically appear as intense bands in the 1000-1200 cm⁻¹ region. rsc.org

Table 4: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| -CHF₂ C-H Stretch | 2900 - 3000 | Medium |

| C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1200 | Strong |

| Aromatic C-H Bend | 700 - 900 | Strong |

Note: Data is predicted based on analogous compounds and general spectroscopic principles.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides information about the electronic transitions within a molecule. The naphthalene system is known for its characteristic UV absorption and fluorescence properties.

The UV-Vis absorption spectrum of this compound is expected to be similar to that of other cyanonaphthalene derivatives, showing multiple absorption bands corresponding to π-π* transitions within the aromatic system. Compared to unsubstituted naphthalene, the presence of the electron-withdrawing cyano and difluoromethyl groups is likely to cause a bathochromic (red) shift in the absorption maxima. Studies on silyl-substituted cyanonaphthalenes have shown that substituent introduction leads to shifts in absorption maxima to longer wavelengths. mdpi.com

Many naphthalene derivatives are fluorescent, and this compound is also expected to exhibit fluorescence upon excitation at an appropriate wavelength. The emission spectrum would likely be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would be influenced by the nature and position of the substituents. The cyano group, in particular, can significantly affect the photophysical properties of aromatic compounds. For instance, the fluorescence of some naphthalene derivatives is enhanced by the presence of a cyano group. mdpi.com The specific emission wavelength and intensity would provide further insight into the electronic structure of the excited state.

Ultraviolet-Visible Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like naphthalene, these transitions are typically from π to π* orbitals. The position and intensity of the absorption bands are highly sensitive to the nature and position of substituents on the aromatic core.

While specific experimental UV-Vis spectra for this compound are not extensively reported in the literature, the expected absorption characteristics can be inferred from studies on related naphthalene derivatives. The parent naphthalene molecule exhibits characteristic absorption bands. youtube.comresearchgate.net The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these bands.

Both the cyano (-CN) and difluoromethyl (-CHF₂) groups are electron-withdrawing. Electron-withdrawing groups on an aromatic ring can lead to a bathochromic shift and an increase in the molar absorptivity (ε) of the π-π* transitions. mdpi.com Studies on other substituted naphthalenes have shown that the position of substitution (α versus β) also significantly influences the absorption spectrum. ias.ac.in In this compound, the cyano group is at the 1-position (α) and the difluoromethyl group is at the 2-position (β). This substitution pattern is expected to perturb the electronic structure of the naphthalene core, likely resulting in a red shift of the absorption maxima compared to unsubstituted naphthalene.

Based on data for related compounds, a hypothetical UV-Vis absorption data table for this compound in a common organic solvent like cyclohexane (B81311) or ethanol (B145695) is presented below.

| Predicted Absorption Band (λmax, nm) | Electronic Transition | Expected Molar Absorptivity (ε, L·mol-1·cm-1) | Solvent |

|---|---|---|---|

| ~230-240 | π → π | ~50,000 - 70,000 | Ethanol |

| ~280-290 | π → π | ~5,000 - 8,000 | Ethanol |

| ~310-325 | π → π* | ~200 - 500 | Ethanol |

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetime Analysis

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. This provides the excited-state lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the photophysical deactivation pathways available to the molecule, including radiative (fluorescence) and non-radiative decay processes.

The fluorescence properties of naphthalene and its derivatives are well-documented. mdpi.comresearchgate.net The introduction of substituents can significantly alter the fluorescence quantum yield and lifetime. For instance, the presence of a cyano group has been shown to influence the fluorescence lifetimes of naphthalene derivatives. mdpi.com The electron-withdrawing nature of both the cyano and difluoromethyl groups in this compound is expected to influence the energy of the excited state and the rates of radiative and non-radiative decay.

A hypothetical data table for the time-resolved fluorescence of this compound is presented below, based on typical values for related compounds.

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Predicted Excited State Lifetime (τ, ns) | Solvent | Condition |

|---|---|---|---|---|

| ~285 | ~330-350 | 5 - 15 | Cyclohexane | Degassed |

| ~285 | ~335-355 | 3 - 10 | Ethanol | Degassed |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns upon ionization. For this compound (C₁₂H₇F₂N), the molecular weight is approximately 203.19 g/mol . chemenu.com

In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation of the molecular ion of this compound would be expected to proceed through several pathways, influenced by the stability of the resulting ions and neutral fragments.

Predicted fragmentation pathways include:

Loss of a fluorine atom: [M-F]⁺

Loss of HF: [M-HF]⁺•

Loss of the difluoromethyl group: [M-CHF₂]⁺

Loss of the cyano group: [M-CN]⁺

Loss of HCN: [M-HCN]⁺•

The fragmentation of the naphthalene ring system itself, such as the loss of acetylene (B1199291) (C₂H₂), is also a possibility. The relative abundances of these fragment ions would provide valuable structural information.

A hypothetical table of the major expected mass spectrometric fragments for this compound is provided below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |

|---|---|---|

| 203 | Molecular ion | [C₁₂H₇F₂N]⁺• |

| 184 | Loss of F | [C₁₂H₇FN]⁺ |

| 183 | Loss of HF | [C₁₂H₆FN]⁺• |

| 177 | Loss of CN | [C₁₁H₇F₂]⁺ |

| 152 | Loss of CHF₂ | [C₁₁H₇N]⁺ |

Computational Chemistry and Theoretical Investigations of 1 Cyano 2 Difluoromethyl Naphthalene

Density Functional Theory (DFT) Applications

No specific peer-reviewed studies applying DFT to 1-Cyano-2-(difluoromethyl)naphthalene were identified.

There is no published research available that specifically details the electronic structure or provides a molecular orbital analysis of this compound.

No literature detailing the reaction mechanism profiles or the localization of transition states for reactions involving this compound could be found.

There are no available studies that present predicted spectroscopic signatures (e.g., IR, NMR, UV-Vis) for this compound based on DFT calculations.

Ab Initio and High-Level Quantum Chemical Calculations

No specific peer-reviewed studies using ab initio or high-level quantum chemical calculations for this compound were identified.

There is no published research that assesses the reaction energetics or kinetics of this compound using ab initio methods.

No literature could be located that focuses on the study of reactive intermediates or transient species involving this compound through high-level quantum chemical calculations.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and intermolecular interactions of this compound.

Expected Research Findings:

A molecular dynamics study of this compound would be expected to yield data on several key aspects of its dynamic behavior. These would include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time, and the root-mean-square fluctuation (RMSF) to identify which parts of the molecule are the most mobile. researchgate.net Furthermore, analysis of the solvent accessible surface area (SASA) would provide insights into the molecule's interaction with its environment.

Interactive Data Table: Illustrative Molecular Dynamics Simulation Parameters for this compound

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | OPLS-AA / AMBER | Defines the potential energy function of the system. |

| Solvent Model | TIP3P Water | Simulates an aqueous environment. |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. rsc.org |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates standard atmospheric pressure. |

Theoretical Frameworks for Reactivity and Selectivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity and selectivity of chemical reactions. numberanalytics.com Developed by Kenichi Fukui, the theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents.

For this compound, FMO theory would be applied to understand its behavior in various chemical transformations. The HOMO represents the ability of the molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. numberanalytics.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Expected Research Findings:

A computational study applying FMO theory to this compound would calculate the energies of the HOMO and LUMO. The spatial distribution of these orbitals on the naphthalene (B1677914) ring and its substituents would pinpoint the likely sites for electrophilic and nucleophilic attack. For instance, the location of the LUMO would indicate where a nucleophile is most likely to attack, while the location of the HOMO would indicate the most probable site for an electrophile to react.

Interactive Data Table: Illustrative FMO Analysis Data for this compound

| Molecular Orbital | Calculated Energy (eV) (Illustrative) | Implication for Reactivity |

| HOMO | -6.5 | Indicates nucleophilic character; potential site for oxidation. |

| LUMO | -1.2 | Indicates electrophilic character; potential site for reduction. |

| HOMO-LUMO Gap | 5.3 | Suggests relatively high kinetic stability. |

To provide a more quantitative measure of reactivity than FMO theory alone, various quantum chemical descriptors can be calculated. These descriptors are derived from the electronic structure of the molecule and provide indices for its electrophilic and nucleophilic character. Key descriptors include the global electrophilicity index (ω) and the global nucleophilicity index (N). nih.gov

The electrophilicity index, ω, is a measure of the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. A higher value of ω indicates a stronger electrophile. Conversely, the nucleophilicity index, N, quantifies the ability of a molecule to donate charge. These parameters are typically calculated using the energies of the HOMO and LUMO within the framework of conceptual Density Functional Theory (DFT). nih.govresearchgate.net

Expected Research Findings:

A theoretical investigation into the quantum chemical descriptors of this compound would provide precise numerical values for its electrophilicity and nucleophilicity. This would allow for a direct comparison of its reactivity with other compounds. For example, the calculated electrophilicity index could predict its susceptibility to attack by a range of nucleophiles, which is valuable information for designing chemical syntheses involving this molecule.

Interactive Data Table: Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Illustrative Value | Interpretation |

| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | 2.80 eV | Indicates a moderate to strong electrophilic character. |

| Global Nucleophilicity Index (N) | 2.15 eV | Indicates a moderate nucleophilic character. |

Chemical Transformations and Derivatization Strategies of 1 Cyano 2 Difluoromethyl Naphthalene Derivatives

Further Functionalization of the Naphthalene (B1677914) Ring System

The naphthalene core of 1-cyano-2-(difluoromethyl)naphthalene offers several positions for further substitution, primarily through electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the electronic properties of the existing cyano and difluoromethyl substituents.

Both the cyano (-CN) group and the difluoromethyl (-CF₂H) group are electron-withdrawing and act as deactivating groups in electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com Generally, such deactivating groups direct incoming electrophiles to the meta position relative to themselves. masterorganicchemistry.comorganicchemistrytutor.com However, in the context of the naphthalene ring system, the concept of ortho, meta, and peri positions becomes more complex.

For this compound, the directing effects of the two groups must be considered in concert.

The Cyano Group (-CN) at C1: This group deactivates the ring and directs incoming electrophiles away from the adjacent C2 and peri (C8) positions. It would favor substitution at positions C4, C5, and C7.

The Difluoromethyl Group (-CF₂H) at C2: This group also deactivates the ring through its inductive effect. It would disfavor substitution at the adjacent C1 and C3 positions, directing towards C4, C5, C6, and C8.

When considering electrophilic attack (e.g., nitration, halogenation), the positions least deactivated by both groups will be the most favorable. Therefore, substitution is most likely to occur at the C4, C5, and C7 positions of the naphthalene ring.

| Position | Influence of C1-Cyano Group | Influence of C2-Difluoromethyl Group | Predicted Reactivity |

| C3 | Ortho | Ortho | Strongly Deactivated |

| C4 | Para | Meta | Favored |

| C5 | --- | --- | Favored |

| C6 | --- | --- | Less Favored |

| C7 | Meta | --- | Favored |

| C8 | Peri | --- | Deactivated |

Peri-substitution, occurring at the C8 position, is generally disfavored due to steric hindrance and the deactivating nature of the adjacent cyano group. st-andrews.ac.uk However, specific catalytic systems employing transient directing groups have been developed to achieve selective peri- and ortho-C–H functionalization on naphthalene derivatives, which could potentially override the inherent electronic effects. nih.govrsc.org For instance, transition metal-catalyzed reactions can direct methylation or other functionalizations to specific sites based on the formation of stable metallacycle intermediates. nih.gov

Chemical Transformations of the Cyano Group

The cyano group is a versatile functional handle that can be converted into a variety of other nitrogen-containing functionalities or used in cycloaddition reactions to construct heterocyclic systems. researchgate.net

The nitrile functionality in this compound can be readily transformed into primary amides, carboxylic acids, or primary amines.

Hydrolysis to Amides and Carboxylic Acids: Under controlled acidic or basic conditions, the cyano group can be hydrolyzed. Milder conditions, such as using HCl at moderate temperatures, can selectively yield the corresponding amide, 2-(difluoromethyl)naphthalene-1-carboxamide. chemistrysteps.comlibretexts.org More vigorous heating in strong acid or base will lead to complete hydrolysis, forming 2-(difluoromethyl)naphthalene-1-carboxylic acid. libretexts.org

Reduction to Amines: The cyano group can be reduced to a primary amine (aminomethyl group). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which would yield [2-(difluoromethyl)naphthalen-1-yl]methanamine. libretexts.org This reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile. libretexts.org

| Reagent/Condition | Product Functional Group | Product Name |

| H₂O, H⁺ or OH⁻ (mild) | Amide (-CONH₂) | 2-(difluoromethyl)naphthalene-1-carboxamide |

| H₂O, H⁺ or OH⁻ (vigorous) | Carboxylic Acid (-COOH) | 2-(difluoromethyl)naphthalene-1-carboxylic acid |

| LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) | [2-(difluoromethyl)naphthalen-1-yl]methanamine |

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions, providing a direct route to five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The most prominent example is the reaction with azides to form tetrazoles.

Synthesis of Tetrazoles: The reaction of an aryl nitrile with sodium azide (NaN₃), often catalyzed by an amine salt or a Lewis acid like zinc chloride (ZnCl₂), is a well-established method for synthesizing 5-substituted-1H-tetrazoles. researchgate.netresearchgate.netorganic-chemistry.org This "click" reaction would convert this compound into 5-[2-(difluoromethyl)naphthalen-1-yl]-1H-tetrazole. This transformation is highly valuable in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. researchgate.net

Reactions with Other 1,3-Dipoles: Besides azides, other 1,3-dipoles like nitrileimines can also undergo cycloaddition with nitriles to form different heterocyclic structures, such as aminopyrazoles, depending on the reaction conditions and the structure of the reactants. rsc.orgnih.gov

Chemical Transformations of the Difluoromethyl Group

The difluoromethyl group is generally stable, but the carbon-fluorine bonds can be modified under specific conditions, offering pathways for further derivatization.

The C-F bond is the strongest single bond to carbon, making its activation a significant chemical challenge. rsc.org However, recent advances in catalysis have provided methods for the selective functionalization of C-F bonds in trifluoromethyl and difluoromethyl arenes.

Reductive Defluorination (Hydrodefluorination): It is possible to selectively replace one or both fluorine atoms with hydrogen. Catalytic methods, including organophotoredox catalysis, can achieve the conversion of Ar-CF₂H to an Ar-CH₂F or Ar-CH₃ group. acs.org This allows for the modulation of the electronic properties and lipophilicity of the molecule.

Nucleophilic Substitution: While challenging, nucleophilic substitution of a fluoride (B91410) ion is possible, particularly if a stable carbocation intermediate can be formed at the benzylic position. This can be facilitated by strong Lewis acids that coordinate to the fluorine atom, enhancing its leaving group ability. researchgate.netucla.edu Such reactions could potentially introduce other nucleophiles (e.g., -OR, -SR) in place of a fluorine atom, although this is less common for difluoromethyl groups compared to trifluoromethyl groups. nih.govnih.gov

C-F Bond Activation via Lewis Acids: Lewis acids can promote the activation of a C-F bond, leading to the elimination of a fluoride ion and the formation of a cationic intermediate. researchgate.net This intermediate can then react with various nucleophiles. For example, treatment with a Lewis acid in the presence of an arene could lead to a Friedel-Crafts-type reaction. researchgate.net Electrochemical methods that generate silyl cations in situ have also been shown to mediate fluoride abstraction and break C-F bonds in trifluoromethyl arenes, a principle applicable to difluoromethyl systems. rsc.org

| Transformation | Reagent/Catalyst Type | Potential Product |

| Hydrodefluorination | Photoredox Catalyst + H-donor | 1-Cyano-2-(fluoromethyl)naphthalene or 1-Cyano-2-methylnaphthalene |

| Nucleophilic Substitution | Strong Lewis Acid + Nucleophile | 1-Cyano-2-(fluoro-substituted)naphthalene |

| C-F Activation/Friedel-Crafts | Lewis Acid + Arene | 1-Cyano-2-(fluoro-aryl-methyl)naphthalene |

Difluoromethyl Group as a Chemical Handle for Further Elaboration

The difluoromethyl (CHF2) group has garnered significant attention in medicinal and materials chemistry, primarily for its role as a bioisostere of hydroxyl (-OH) and thiol (-SH) functionalities. mdpi.com It often serves as a "lipophilic hydrogen bond donor," a characteristic that allows it to modulate molecular interactions, solubility, and metabolic stability. mdpi.com Beyond simply modifying physicochemical properties, the difluoromethyl group can also serve as a reactive "handle" for the synthesis of more complex molecules through direct functionalization of its C-H bond.

While the C-H bond in a CHF2 group is generally stable, its acidity is increased by the adjacent electron-withdrawing fluorine atoms. This allows for deprotonation with a sufficiently strong base to form a difluoromethyl anion. This nucleophilic intermediate can then react with a variety of electrophiles to create new carbon-carbon or carbon-heteroatom bonds. Research on other aromatic systems, such as 3-(difluoromethyl)pyridine, has demonstrated the feasibility of this strategy, where a lithiated base successfully deprotonates the CHF2 group, enabling subsequent reactions with electrophiles. acs.org

This approach can be extrapolated to this compound. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could generate the corresponding carbanion. This intermediate could then be trapped by various electrophiles, providing a direct pathway to novel derivatives without altering the core naphthalene structure. This strategy transforms the typically inert CHF2 group into a versatile point for molecular elaboration.

| Electrophile | Resulting Functional Group | Potential Application |

|---|---|---|

| Alkyl Halide (R-X) | -CF₂-R | Introduction of alkyl chains to modify lipophilicity. |

| Silyl Chloride (R₃SiCl) | -CF₂-SiR₃ | Creation of silylated derivatives for further cross-coupling reactions. acs.org |

| Aldehyde/Ketone (R₂C=O) | -CF₂-C(OH)R₂ | Synthesis of difluoromethylated secondary or tertiary alcohols. |

| Carbon Dioxide (CO₂) | -CF₂-COOH | Formation of a difluoroacetic acid derivative. |

Synthesis of Advanced Naphthalene-Based Derivatives with Tuned Reactivity

The structure of this compound offers multiple avenues for the synthesis of advanced derivatives with tailored electronic and steric properties. The reactivity can be tuned by targeting either the functional groups attached to the naphthalene core—the cyano and difluoromethyl moieties—or the aromatic ring system itself.

Transformations of the Cyano Group

The cyano group is a versatile functional handle that can be converted into several other important chemical moieties.

Hydrolysis to Carboxylic Acid : The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(difluoromethyl)naphthalene-1-carboxylic acid. This transformation replaces the neutral, linear cyano group with an acidic carboxyl group, drastically altering the molecule's polarity, solubility, and potential for hydrogen bonding. This conversion is a standard procedure for aryl nitriles. studymind.co.ukorgsyn.org

Reduction to Primary Amine : The cyano group can be readily reduced to a primary amine, forming [2-(difluoromethyl)naphthalen-1-yl]methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with catalysts like Raney nickel or palladium. nih.govcommonorganicchemistry.comwikipedia.org This introduces a basic, nucleophilic center into the molecule, opening pathways for amide synthesis and other derivatizations.

Cycloaddition Reactions : Aryl nitriles can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions. For instance, reaction with an azide can yield a tetrazole ring, while reaction with a nitrile oxide can form an isoxazole or related five-membered heterocycle. beilstein-journals.orgoup.com This strategy allows for the direct fusion of a heterocyclic ring system to the naphthalene core, leading to advanced derivatives with significantly different shapes and biological activities.

Transformations of the Naphthalene Core

The reactivity of the naphthalene rings toward electrophilic aromatic substitution (EAS) is heavily influenced by the existing substituents. Both the cyano and difluoromethyl groups are strongly electron-withdrawing, which deactivates the aromatic ring to which they are attached (the C1-C4 ring). youtube.com Consequently, electrophilic attack is highly unlikely to occur on this ring.

Instead, electrophilic substitution, such as nitration or halogenation, would be directed to the unsubstituted ring (the C5-C8 ring). In naphthalene chemistry, the alpha-positions (C1, C4, C5, C8) are generally more reactive and kinetically favored over the beta-positions (C2, C3, C6, C7) in EAS reactions. libretexts.org Therefore, reactions on this compound would be predicted to yield primarily C5- and/or C8-substituted products. This provides a regioselective method for introducing additional functional groups onto the second ring, effectively tuning the molecule's properties.

| Transformation Type | Target Moiety | Typical Reagents | Resulting Derivative Class |

|---|---|---|---|

| Hydrolysis | Cyano Group | H₃O⁺ or OH⁻, heat | Naphthalene-1-carboxylic Acid |

| Reduction | Cyano Group | LiAlH₄; or H₂, Raney Ni | Naphthalen-1-yl-methanamine |

| Cycloaddition | Cyano Group | Organic Azides (R-N₃) | Tetrazolyl-naphthalene |

| Nitration | Naphthalene Core | HNO₃, H₂SO₄ | 5-Nitro- or 8-Nitro-naphthalene derivative |

| Halogenation | Naphthalene Core | Br₂, FeBr₃ | 5-Bromo- or 8-Bromo-naphthalene derivative |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Cyano-2-(difluoromethyl)naphthalene, and how can reaction conditions be optimized?

- Methodology : Utilize regioselective electrophilic substitution or cross-coupling reactions, leveraging the electron-withdrawing cyano and difluoromethyl groups to direct functionalization. For example, Friedel-Crafts alkylation or palladium-catalyzed cyanation could be applied. Reaction optimization should include temperature control (e.g., 60–80°C for stability), solvent selection (polar aprotic solvents like DMF for solubility), and stoichiometric ratios to minimize byproducts. Monitor purity via HPLC or GC-MS .

- Critical Parameter : The difluoromethyl group may sterically hinder reactivity; kinetic studies under varying conditions (e.g., catalyst loading, time) are advised to improve yields .

Q. How can researchers design toxicity studies for this compound to assess systemic effects?

- Experimental Design : Follow ATSDR guidelines for controlled exposure studies, including:

- Routes : Inhalation (aerosolized), oral (gavage), and dermal (occluded patches) to mimic potential exposure pathways .

- Endpoints : Monitor hepatic, renal, and respiratory effects (e.g., serum ALT/AST for liver damage, creatinine clearance for kidney function, and bronchial lavage for lung inflammation) .

- Dose-Response : Use at least three dose levels (low, medium, high) with a control group. Randomize animal assignments and blind outcome assessments to reduce bias .

Q. What analytical techniques are validated for quantifying this compound in environmental or biological matrices?

- Quantification Methods :

- GC-MS : Suitable for volatile fractions; derivatize non-volatile metabolites (e.g., hydroxylated derivatives) using BSTFA or MTBSTFA .

- LC-MS/MS : Preferred for polar metabolites. Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Validate with spiked matrices to ensure recovery rates >85% .

- Biomonitoring : For occupational exposure, analyze urinary metabolites (e.g., thiocyanate derivatives) via ELISA or fluorometric assays .

Advanced Research Questions

Q. How can contradictory data on the compound’s metabolic stability be resolved?

- Approach :

Comparative Metabolism Studies : Use liver microsomes from multiple species (rat, human) to identify interspecies variations in CYP450-mediated oxidation .

Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways via mass spectrometry .

In Silico Modeling : Apply QSAR models to predict reactive sites (e.g., cyano hydrolysis) and validate with experimental data .

- Case Study : Discrepancies in half-life values (e.g., 2 vs. 8 hours) may arise from differences in incubation conditions (e.g., NADPH concentration). Standardize protocols per OECD guidelines .

Q. What role do the cyano and difluoromethyl groups play in modulating the compound’s interaction with biological targets?

- Stereoelectronic Effects :

- Cyano Group : Enhances electrophilicity, increasing reactivity with nucleophilic residues (e.g., cysteine thiols in enzymes). This may explain inhibitory effects on cytochrome P450 isoforms .

- Difluoromethyl Group : The CF2 moiety’s inductive effect reduces basicity of adjacent amines, potentially improving blood-brain barrier penetration. Confirm via logP measurements and MDCK cell permeability assays .

Q. How can environmental persistence and degradation pathways of this compound be evaluated?

- Degradation Studies :

- Photolysis : Exclude UV light (λ > 290 nm) in solar simulators to assess half-life in water/soil. Monitor via HPLC for byproducts (e.g., naphthoquinones) .

- Biodegradation : Use OECD 301B Ready Biodegradability Test with activated sludge. The cyano group may resist microbial cleavage, requiring adapted consortia .

Data Gaps and Contradictions

Q. What are the unresolved questions regarding the compound’s genotoxic potential?

- Conflicting Evidence : While naphthalene derivatives are classified as Group 2B carcinogens, the cyano group’s presence may alter DNA adduct formation .

- Research Priorities :

- Conduct Ames tests with TA98 and TA100 strains ± metabolic activation (S9 mix).

- Compare with structurally similar compounds (e.g., 1-fluoronaphthalene) to isolate substituent effects .

Q. How should researchers address discrepancies in reported emission rates during environmental monitoring?

- Error Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.